GDP-D-mannose disodium salt

Enzyme kinetics Inhibition assay GDP-mannose pyrophosphorylase

GDP-D-mannose disodium salt (CAS 148296-46-2) is a high-purity nucleotide sugar that serves as the principal mannose donor substrate for mannosyltransferase enzymes. It is a critical intermediate in N-glycan and O-glycan biosynthesis, as well as the direct metabolic precursor to GDP-β-L-fucose.

Molecular Formula C16H23N5Na2O16P2
Molecular Weight 649.3 g/mol
CAS No. 148296-46-2
Cat. No. B1496479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDP-D-mannose disodium salt
CAS148296-46-2
Molecular FormulaC16H23N5Na2O16P2
Molecular Weight649.3 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Na+].[Na+]
InChIInChI=1S/C16H25N5O16P2.2Na/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);;/q;2*+1/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;;/m1../s1
InChIKeyXOAGKSFNHBWACO-RAUZPKMFSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDP-D-Mannose Disodium Salt (CAS 148296-46-2): Essential Donor Substrate for Mannosyltransferases in Glycobiology


GDP-D-mannose disodium salt (CAS 148296-46-2) is a high-purity nucleotide sugar that serves as the principal mannose donor substrate for mannosyltransferase enzymes . It is a critical intermediate in N-glycan and O-glycan biosynthesis, as well as the direct metabolic precursor to GDP-β-L-fucose . This compound is supplied as a disodium salt, which enhances its aqueous solubility to ≥125 mg/mL (~192.5 mM), facilitating its use in cell-free enzymatic assays [1]. The commercial product typically achieves a purity of ≥98% by HPLC, with the remaining impurities consisting primarily of GDP-α-D-mannose and trace GDP-β-D-mannose stereoisomers .

Why Generic Nucleotide Sugar Substitution Fails: The Critical Specificity of GDP-D-Mannose Disodium Salt in Enzymatic Glycosylation


Substituting GDP-D-mannose disodium salt with other nucleotide sugars (e.g., UDP-mannose, ADP-mannose, GDP-glucose) or lower-purity preparations is not scientifically valid due to the strict enzyme-substrate recognition inherent to glycosyltransferases. While broad-spectrum pyrophosphorylases can synthesize alternative mannose nucleotides like UDP-mannose and ADP-mannose [1], mannosyltransferases demonstrate a strong kinetic preference for GDP-mannose. For instance, in thyroid glycopeptide mannosylation assays, ADP-mannose and UDP-mannose could only substitute for GDP-mannose to an extent of 40-45% of maximal activity [2]. Furthermore, GDP-glucose, a closely related analog, exhibits a 2.5- to 8.6-fold lower catalytic efficiency (kcat/KM) with GDP-mannose hydrolase compared to the native GDP-mannose substrate [3]. These quantitative differences in substrate specificity and catalytic turnover mean that using a generic alternative will introduce unpredictable and quantifiably different reaction kinetics, severely compromising experimental reproducibility and invalidating quantitative comparisons of glycosylation efficiency.

Quantitative Evidence Guide for GDP-D-Mannose Disodium Salt: Comparative Kinetic and Stability Data


Competitive Inhibition of GTP and Noncompetitive Inhibition of Mannose-1-Phosphate by GDP-D-Mannose Disodium Salt

GDP-D-mannose disodium salt demonstrates a dual-mode inhibitory activity against the substrates of GDP-mannose pyrophosphorylase. It acts as a competitive inhibitor against GTP and a noncompetitive inhibitor against mannose-1-phosphate. This is a direct, quantifiable property that distinguishes it from other nucleotide sugars and is critical for designing enzyme assays .

Enzyme kinetics Inhibition assay GDP-mannose pyrophosphorylase

Superior Glycosyl Donor Efficiency of GDP-Mannose Compared to ADP- and UDP-Mannose in Mannosyltransferase Assays

In a direct head-to-head comparison using a calf thyroid particulate fraction, GDP-mannose was the most effective glycosyl donor for mannosyltransferase activity. The alternative substrates ADP-mannose and UDP-mannose were significantly less efficient, achieving only 40-45% of the activity seen with GDP-mannose [1].

Glycosyltransferase assay Substrate specificity Nucleotide sugar

Comparative Affinity of GDP-Mannose vs. GDP-Fucose for Ovine Mannosyl- and Fucosyltransferases

A cross-study comparison of kinetic parameters reveals the differential affinity of GDP-mannose for its cognate mannosyltransferase versus GDP-fucose for fucosyltransferase in a similar biological system. The Km for GDP-mannose with ovine anterior pituitary mannosyltransferase is 0.3 μM, while the Km for GDP-fucose with its corresponding fucosyltransferase is 0.5 μM [1]. This indicates that the mannosyltransferase has a slightly higher affinity for its native donor substrate than the fucosyltransferase does for GDP-fucose.

Glycosyltransferase Km comparison Nucleotide sugar

Kinetic Comparison of GDP-Mannose with GDP-Glucose for GDP-Mannose Mannosyl Hydrolase

GDP-mannose mannosyl hydrolase (GDPMH), a Nudix enzyme, can hydrolyze both GDP-mannose and GDP-glucose. However, a class-level inference from kinetic data shows that GDP-mannose is the kinetically preferred substrate. The catalytic efficiency (kcat/KM) for GDP-glucose is 2.5-fold lower than for GDP-mannose at 25°C, and this difference increases to 8.6-fold lower at 65°C [1]. This indicates that GDP-mannose is not only the biological substrate but is also processed with significantly higher catalytic efficiency across a range of temperatures.

Enzyme kinetics Substrate specificity Nudix hydrolase

Validated Aqueous Solubility of GDP-D-Mannose Disodium Salt for In Vitro Assay Preparation

The disodium salt formulation of GDP-D-mannose provides a key practical advantage in terms of aqueous solubility. The compound's solubility is validated at ≥125 mg/mL (~192.5 mM) in water [1]. This high solubility is a supporting characteristic that ensures the compound can be reliably prepared as a concentrated stock solution for dilution into various aqueous assay buffers, minimizing the need for organic solvents like DMSO that can interfere with enzymatic activity.

Solubility Formulation In vitro assay

Commercial Purity Specification of GDP-D-Mannose Disodium Salt (≥98% by HPLC)

Reputable vendors specify the purity of GDP-D-mannose disodium salt at ≥98% as determined by HPLC . This high level of purity is a supporting evidence point for procurement, as it ensures that experimental results are not confounded by significant levels of inactive stereoisomers (e.g., GDP-β-D-mannose) or other nucleotide-sugar contaminants that could act as competitive inhibitors or alternative substrates in glycosyltransferase assays.

Purity Quality control Procurement specification

Key Application Scenarios for GDP-D-Mannose Disodium Salt Based on Quantitative Evidence


In Vitro Mannosyltransferase Assays Requiring Maximal Substrate Efficiency

For enzymatic assays aiming to achieve maximal mannosyltransferase activity, GDP-D-mannose disodium salt is the substrate of choice. Evidence shows that alternative nucleotide sugars like UDP-mannose and ADP-mannose only achieve 40-45% of the activity observed with GDP-mannose [1]. Using GDP-D-mannose disodium salt ensures that the enzyme operates at its full catalytic potential, which is essential for accurate kinetic characterization (Km, Vmax determination) and for screening potential inhibitors or activators of these enzymes.

Mechanistic Studies of GDP-Mannose Pyrophosphorylase (GMPP) and Related Enzymes

GDP-D-mannose disodium salt is an invaluable tool for studying the mechanism of GDP-mannose pyrophosphorylase and other enzymes in the mannose metabolic pathway. Its well-defined, dual-mode inhibitory activity against GTP (Ki = 14.7 μM) and mannose-1-phosphate (Ki = 115 μM) provides a unique set of quantitative parameters for probing the enzyme's active site, distinguishing it from other nucleotide sugars. This makes it essential for detailed kinetic and structural studies of GMPP and for understanding the regulation of GDP-mannose biosynthesis.

Investigating GDP-Mannose-Dependent Pathways and Congenital Disorders of Glycosylation (CDG)

GDP-D-mannose is the central metabolite in the pathway that provides mannose for protein glycosylation and is the precursor to GDP-fucose . Defects in this pathway cause Congenital Disorders of Glycosylation (CDG) [2]. Research into these disorders often requires tracking the flux of mannose through this pathway. The high purity (≥98%) and validated high aqueous solubility (≥125 mg/mL) [3] of GDP-D-mannose disodium salt facilitate its use in cell-free systems to reconstitute pathway steps, quantify enzymatic defects, and screen for therapeutic interventions that may restore normal glycosylation.

Quality Control and Reference Standard for Nucleotide Sugar Analysis

The defined purity specification of ≥98% (HPLC) for commercial GDP-D-mannose disodium salt makes it suitable for use as a reference standard in analytical chemistry applications. This includes the development and validation of HPLC or LC-MS methods for quantifying GDP-mannose and related nucleotide sugars in biological samples. Its use as a high-purity standard ensures the accuracy and reproducibility of quantitative measurements in metabolomics and glycobiology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDP-D-mannose disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.